2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a chlorophenoxy group, a hydroxyoxolan group, and a methylpropanamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide typically involves the reaction of 4-chlorophenol with an appropriate epoxide, such as 3-(oxiranyl)pyridine, under basic conditions to form the intermediate 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol . This intermediate is then reacted with a suitable amine, such as 3-hydroxyoxolan-3-ylmethylamine, under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorophenoxy group.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol: An intermediate in the synthesis of the target compound, known for its fungicidal activity.
2-methyl-4-chlorophenoxy acetic acid (MCPA): A related compound with herbicidal properties, commonly used in agriculture.
Uniqueness
2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-14(2,21-12-5-3-11(16)4-6-12)13(18)17-9-15(19)7-8-20-10-15/h3-6,19H,7-10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIYFYXMBGEOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1(CCOC1)O)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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